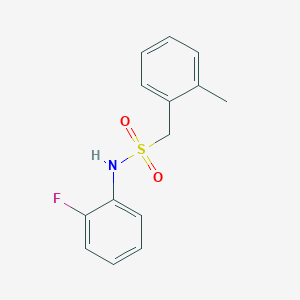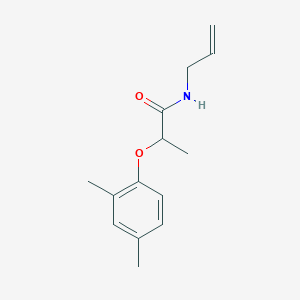
N-(2-fluorophenyl)-1-(2-methylphenyl)methanesulfonamide
Descripción general
Descripción
N-(2-fluorophenyl)-1-(2-methylphenyl)methanesulfonamide is an organic compound with the molecular formula C14H14FNO2S It is a member of the sulfonamide family, which is characterized by the presence of a sulfonyl functional group attached to an amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-1-(2-methylphenyl)methanesulfonamide typically involves the reaction of 2-fluoroaniline with 2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-fluorophenyl)-1-(2-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Conversion of nitro groups to amines.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)-1-(2-methylphenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(2-fluorophenyl)-1-(2-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The fluorine atom can enhance the compound’s binding affinity and selectivity through electronic effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-chlorophenyl)-1-(2-methylphenyl)methanesulfonamide
- N-(2-bromophenyl)-1-(2-methylphenyl)methanesulfonamide
- N-(2-iodophenyl)-1-(2-methylphenyl)methanesulfonamide
Uniqueness
N-(2-fluorophenyl)-1-(2-methylphenyl)methanesulfonamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and can influence the compound’s reactivity and binding interactions. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with improved properties.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-1-(2-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c1-11-6-2-3-7-12(11)10-19(17,18)16-14-9-5-4-8-13(14)15/h2-9,16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLWQNZTWHWTFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-CHLOROPHENYL)-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE](/img/structure/B4652541.png)
![Methyl 4-{[(4-methoxy-3-methylphenyl)carbonyl]amino}benzoate](/img/structure/B4652547.png)
![2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-hydroxypropyl)acetamide](/img/structure/B4652549.png)
![2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B4652562.png)

![N~4~-[1-(3-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4652573.png)
![N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}ACETAMIDE](/img/structure/B4652574.png)
![ethyl 1-[(E)-3-(4-tert-butylphenyl)prop-2-enoyl]piperidine-4-carboxylate](/img/structure/B4652587.png)
![N-[3-(1-azepanyl)propyl]-3-chloro-4-methoxybenzenesulfonamide](/img/structure/B4652592.png)
![N-(2H-1,3-BENZODIOXOL-5-YL)-5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]FURAN-2-CARBOXAMIDE](/img/structure/B4652596.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4652611.png)
![(2E)-3-{5-[(4-chlorophenyl)sulfanyl]furan-2-yl}-2-(4-fluorophenyl)prop-2-enenitrile](/img/structure/B4652621.png)
![4-({[(4-BROMOBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE](/img/structure/B4652622.png)
